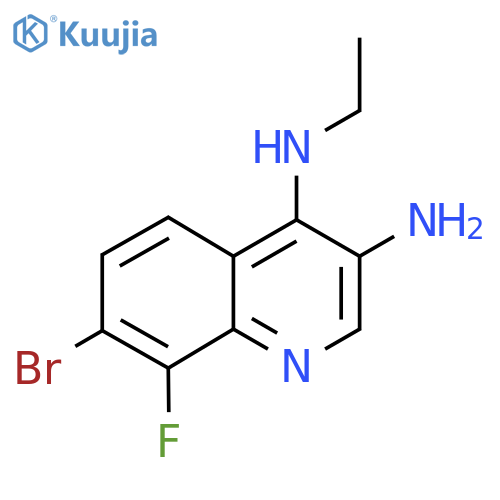

Cas no 2090236-24-9 (7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine)

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

- 3,4-Quinolinediamine, 7-bromo-N4-ethyl-8-fluoro-

-

- インチ: 1S/C11H11BrFN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)

- InChIKey: JIEWBDZTJQXCFF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1F)=NC=C(C=2NCC)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 241

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.9

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362388-0.25g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-362388-0.5g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-362388-0.05g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 0.05g |

$624.0 | 2025-03-18 | |

| Enamine | EN300-362388-1.0g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 1.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-362388-5.0g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-362388-10.0g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 | |

| Enamine | EN300-362388-0.1g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-362388-2.5g |

7-bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine |

2090236-24-9 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 |

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine 関連文献

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamineに関する追加情報

Introduction to 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine (CAS No. 2090236-24-9)

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2090236-24-9, belongs to the quinoline class of heterocyclic aromatic compounds. Quinolines and their derivatives have long been recognized for their broad spectrum of biological activities, making them invaluable in the development of therapeutic agents.

The molecular structure of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine features a quinoline core substituted with a bromine atom at the 7-position, an ethyl group at the N4-position, and two amino groups at the 3 and 4 positions. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in quinoline derivatives due to their potential applications in treating various diseases, including infections caused by resistant bacteria and certain types of cancer. The presence of both bromine and fluoro substituents in this compound enhances its reactivity and binding affinity to biological targets, which is crucial for developing effective pharmaceuticals.

One of the most compelling aspects of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have been exploring its utility in creating novel antibiotics and anticancer drugs. The bromine substituent, in particular, serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry.

The fluoro group at the 8-position adds another layer of complexity to the compound's properties. Fluorinated quinolines have been shown to exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic makes them particularly attractive for drug development, as it can lead to more effective and longer-lasting therapeutic outcomes.

Recent studies have also highlighted the antimicrobial properties of quinoline derivatives. Specifically, compounds with similar structures to 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine have demonstrated activity against Gram-negative bacteria, including those that are resistant to conventional antibiotics. This finding is particularly relevant in the context of rising antibiotic resistance worldwide, where novel antimicrobial agents are urgently needed.

The diamine functionality at the 3 and 4 positions provides additional opportunities for interaction with biological targets. Amino groups are known to participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to proteins and enzymes involved in disease pathways. This feature makes 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine a valuable scaffold for designing molecules that can modulate these interactions.

In conclusion, 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine (CAS No. 2090236-24-9) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a promising candidate for further research and development. As scientists continue to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and creation of novel therapeutic agents that address some of the most pressing health challenges of our time.

2090236-24-9 (7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine) 関連製品

- 2228096-36-2(6-methoxy-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 1247657-03-9(3-Cyclopropyl-1H-pyrazol-4-amine)

- 345221-52-5(N-(3,5-Dimethoxybenzyl)-2-phenylethanamine)

- 1998216-51-5(methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride)

- 1702162-42-2(1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane)

- 1312596-72-7(5-(4-fluorophenoxy)pyridine-2-carbonitrile)

- 2198675-37-3(2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine)

- 1706495-27-3((2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one)

- 2097897-90-8(2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one)

- 197901-00-1((2s,3s)-2,3-dihydroxybutanedioic Acid; Ethyl (3r)-3-benzylpiperid Ine-3-carboxylate)